![molecular formula C15H22O2S B14166854 1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol CAS No. 928659-62-5](/img/structure/B14166854.png)
1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a sulfinyl group attached to a methylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced by the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-: Similar in having a cyclohexane ring and hydroxyl group but differs in the nature of the substituents.
Benzene, 1-ethyl-4-methyl-: Similar in having a methylbenzene moiety but lacks the cyclohexane ring and hydroxyl group.
Uniqueness
1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol is unique due to the presence of both a sulfinyl group and a hydroxyl group on a cyclohexane ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
928659-62-5 |
|---|---|
Formule moléculaire |
C15H22O2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-[1-(4-methylphenyl)sulfinylethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2S/c1-12-6-8-14(9-7-12)18(17)13(2)15(16)10-4-3-5-11-15/h6-9,13,16H,3-5,10-11H2,1-2H3 |
Clé InChI |
PYAWGCNWJQRISL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C(C)C2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


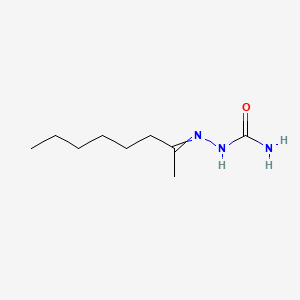
![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)

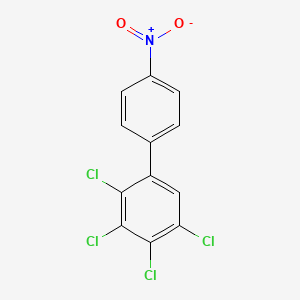
![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
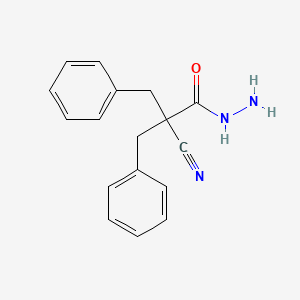
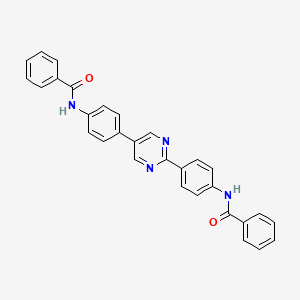
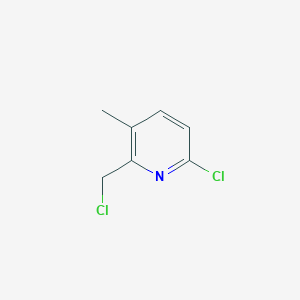
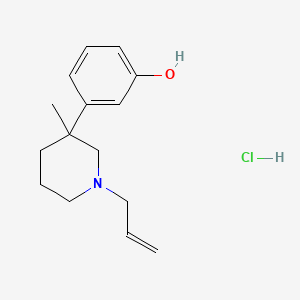
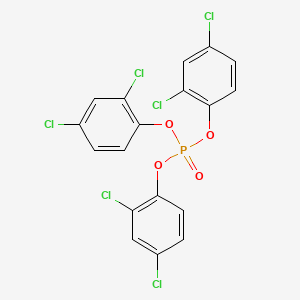


![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)
